3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and an acetate group attached to a phenyl ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.
Cyclization to Form Triazole: The thiazole intermediate is then subjected to cyclization with a hydrazine derivative to form the fused thiazolotriazole ring system.
Introduction of the Acetate Group: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
3-{(Z)-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can be compared with other similar compounds, such as:
2-Methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate: This compound has a methoxy group instead of an acetate group, which may result in different chemical and biological properties.
(5Z)-2-(4-Methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a propoxybenzylidene group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
[3-[(Z)-[2-(2-methylphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H15N3O3S/c1-12-6-3-4-9-16(12)18-21-20-23(22-18)19(25)17(27-20)11-14-7-5-8-15(10-14)26-13(2)24/h3-11H,1-2H3/b17-11- |
InChI Key |
MVFWLUIQSFEGSS-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC(=O)C)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC(=O)C)SC3=N2 |
Origin of Product |
United States |
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